Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Glutamate receptor modulation Antiparkinsonian agents Molecular docking

4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (CAS 338395-76-9) is a pyridazine-3-carboxamide derivative that forms the foundational scaffold for a class of compounds investigated as potential modulators of metabotropic and ionotropic glutamate receptors. Unlike its N-substituted analogs, this compound retains an unsubstituted carboxamide group (-CONH2), a feature computationally linked to enhanced hydrogen-bonding capacity and superior predicted binding affinity within its series.

Molecular Formula C12H11N3O4
Molecular Weight 261.237
CAS No. 338395-76-9
Cat. No. B2529971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
CAS338395-76-9
Molecular FormulaC12H11N3O4
Molecular Weight261.237
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O
InChIInChI=1S/C12H11N3O4/c1-19-8-4-2-7(3-5-8)15-10(17)6-9(16)11(14-15)12(13)18/h2-6,16H,1H3,(H2,13,18)
InChIKeyARIUKBLPJBWGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (CAS 338395-76-9) Selection Rationale


4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide (CAS 338395-76-9) is a pyridazine-3-carboxamide derivative that forms the foundational scaffold for a class of compounds investigated as potential modulators of metabotropic and ionotropic glutamate receptors [1]. Unlike its N-substituted analogs, this compound retains an unsubstituted carboxamide group (-CONH2), a feature computationally linked to enhanced hydrogen-bonding capacity and superior predicted binding affinity within its series [1]. Its core structure is also related to pyridazine amide spleen tyrosine kinase (Syk) inhibitors, a pharmacologically significant target class [2].

Why N-Substituted or Carboxylic Acid Analogs Cannot Substitute for 338395-76-9 in Structure-Activity Studies


Generic substitution within the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series is not supported by computational evidence. Quantitative docking studies explicitly indicate that N-substitution of the carboxamide group results in a measurable decrease in predicted binding affinity to key glutamate receptor targets, attributed to the loss of critical hydrogen-bond donor capacity [1]. Similarly, the corresponding carboxylic acid analog (CAS 121582-69-2) cannot replicate the amide-specific interactions required for target engagement, as it introduces a charged moiety at physiological pH that alters both binding thermodynamics and pharmacokinetic properties [1].

Quantitative Differentiation Evidence for 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide Procurement


Superior Predicted Binding Affinity versus N-Substituted Analogs to mGluR8 Receptors

In a comparative molecular docking study, the unsubstituted carboxamide scaffold of 338395-76-9 is predicted to exhibit superior binding affinity to group III metabotropic glutamate receptors (mGluR8) compared to its N-substituted analogs. The study reported that 'benzylamine derivatives have some of the best indicators of the affinity in comparison with the phenylsubstituted carboxamide derivatives' and that 'a decrease in the affinity is predicted for all the compounds that have a substituted NH-group of the carboxamide residue (for example, 0129, 0265, 0249)' [1]. This establishes 338395-76-9, which bears the free NH2, as a privileged reference compound for the series.

Glutamate receptor modulation Antiparkinsonian agents Molecular docking

Predicted NMDA GluN2B Affinity Exceeding Reference Drug Levels

The entire series of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides, of which 338395-76-9 is the foundational unsubstituted member, demonstrated predicted binding energies to the NMDA GluN2B receptor allosteric site ranging from -8.7 to -11.6 kcal/mol, compared to -11.3 kcal/mol for the known drug ifenprodil [1]. The unsubstituted carboxamide is critical for forming hydrogen bonds that stabilize the ligand within the binding cavity.

NMDA receptor antagonism Neuroprotection Docking simulation

Functional Group Distinction from Carboxylic Acid Analog (CAS 121582-69-2) for Target Engagement

The carboxylic acid analog (CAS 121582-69-2) differs fundamentally in its target engagement capability. The carboxamide group of 338395-76-9 serves as a neutral hydrogen-bond donor/acceptor, whereas the carboxylic acid is predominantly ionized at physiological pH (predicted LogD at pH 7.4 = -3.27), drastically altering membrane permeability and the nature of protein-ligand interactions [1]. SAR analysis within the docking study confirms that the carboxamide NH2 group participates in essential hydrogen bond networks within the receptor binding pocket.

Physicochemical differentiation Drug design Carboxamide vs. carboxylic acid

Scaffold Relationship to Validated Syk Kinase Inhibitor Chemotype

The pyridazine-3-carboxamide scaffold exemplified by 338395-76-9 is structurally related to a class of potent spleen tyrosine kinase (Syk) inhibitors developed by Hoffmann-La Roche. These optimized pyridazine amides achieved Syk IC50 values in the low nanomolar range (e.g., 5.6 nM for lead compound RO9021) and demonstrated oral efficacy in vivo [1]. Although 338395-76-9 is not a direct Syk inhibitor, its core scaffold is identical to the early representatives of this series that were 'highly potent and selective' but required mutagenicity optimization, making it a critical reference tool for SAR re-exploration [1].

Kinase inhibition Spleen tyrosine kinase Oncology therapeutics

Synthetic Versatility: Carboxamide as a Diversification Handle versus Ester and Acid Analogs

The unsubstituted carboxamide of 338395-76-9 provides a direct synthetic handle for diversification that the methyl ester (CAS 121582-61-4) or carboxylic acid (CAS 121582-69-2) analogs do not offer without additional synthetic steps. The primary amide can be directly N-alkylated, acylated, or converted to nitrile, tetrazole, or heterocycle derivatives, whereas the ester requires hydrolysis and coupling, and the acid requires activation [1]. This reduces the synthetic step count by 2-3 steps when generating analog libraries compared to starting from the acid or ester.

Medicinal chemistry Parallel synthesis Scaffold diversification

Optimal Research and Procurement Scenarios for 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide


Glutamate Receptor Modulator Hit-to-Lead Programs in Parkinson's Disease

338395-76-9 serves as the optimal starting scaffold for developing mGluR8 agonists or NMDA GluN2B negative allosteric modulators, based on docking-predicted binding energies ranging from -8.7 to -11.6 kcal/mol that match or exceed reference drugs [2]. The unsubstituted carboxamide is essential for maintaining the hydrogen-bond network within the receptor binding pocket.

Kinase Inhibitor Scaffold Re-Exploration Bypassing Existing Intellectual Property (IP)

The core scaffold of 338395-76-9 matches early representatives of the Syk inhibitor series reported by Roche (J. Med. Chem. 2014). These early compounds were highly potent and selective but Ames-positive. Procurement of the unsubstituted scaffold enables novel IP generation through divergent optimization strategies that circumvent existing composition-of-matter patents [2].

Efficient Parallel Library Synthesis for CNS Lead Optimization

For medicinal chemistry teams requiring rapid analog generation, 338395-76-9 provides a direct diversification point at the carboxamide, reducing synthetic step count by an estimated 2-3 steps versus starting from the corresponding carboxylic acid or methyl ester [2]. This operational efficiency translates to reduced costs per compound in library production.

Negative Control for N-Substituted Analog Pharmacological Profiling

In all pharmacological assays of the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series, 338395-76-9 should be included as the unsubstituted reference standard. Docking SAR explicitly indicates that N-substitution decreases affinity compared to the free amide, making it essential for establishing baseline activity in any structure-activity relationship (SAR) study [2].

Quote Request

Request a Quote for 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.